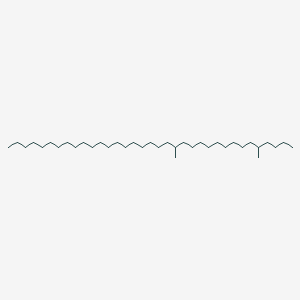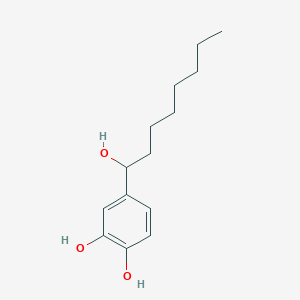
4-(1-Hydroxyoctyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxyoctyl)benzene-1,2-diol is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a hydroxyoctyl group at the fourth position and two hydroxyl groups at the first and second positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyoctyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of an appropriate precursor, such as 4-octylphenol, using oxidizing agents like hydrogen peroxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of hydroxyl groups to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity, leading to higher yields of the desired product.
化学反应分析
Types of Reactions
4-(1-Hydroxyoctyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with reduced hydroxyl groups.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
4-(1-Hydroxyoctyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(1-Hydroxyoctyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s hydrophobic octyl group may facilitate its incorporation into lipid membranes, influencing membrane dynamics and signaling pathways.
相似化合物的比较
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring.
Hydroquinone (1,4-Dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups at the para positions.
Resorcinol (1,3-Dihydroxybenzene): Dihydroxybenzene isomer with hydroxyl groups at the meta positions.
Uniqueness
4-(1-Hydroxyoctyl)benzene-1,2-diol is unique due to the presence of the long hydrophobic octyl chain, which imparts distinct physicochemical properties compared to other dihydroxybenzene derivatives. This structural feature can influence the compound’s solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications.
属性
CAS 编号 |
118198-70-2 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC 名称 |
4-(1-hydroxyoctyl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-12(15)11-8-9-13(16)14(17)10-11/h8-10,12,15-17H,2-7H2,1H3 |
InChI 键 |
PESKZSBBCIPFPR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C1=CC(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




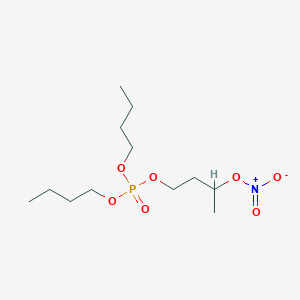
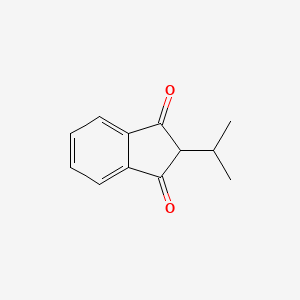

![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
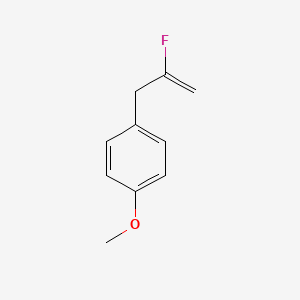

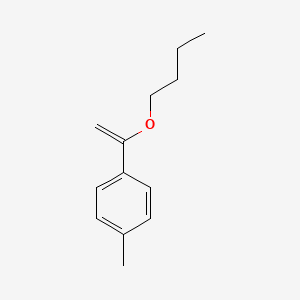
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)

![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

